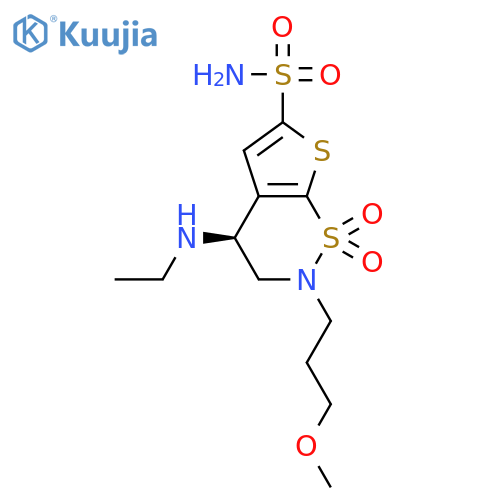Cas no 154127-19-2 ((S)-Brinzolamide)

(S)-Brinzolamide structure
商品名:(S)-Brinzolamide
(S)-Brinzolamide 化学的及び物理的性質
名前と識別子
-
- 2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide,4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (S)- (9CI)
- (S)-(-)-4-ETHYLAMINO-2,3-DIHYDRO-2-(3-METHOXYPROPYL)-4H-THIENO-[3,2,E]-THIAZINE-6-SULFONAMIDE-1,1-DIOXIDE
- (S)-Brinzolamide
- 2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide,4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-, 1...
- brinzolamide, (R)-(+)-4-ethylamino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[2.3-e]-1,2-thiazine-6-sulfonamide-1,1dioxide
- brinzolamide
- (S)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide
- Brinzolamide impurityA
- Brinzolamide (S)-isomer
- (4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
- 2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (S)-
- Brinzolamide Related Compound A (50 mg) ((S)-(-)-4-ethylamino-2,3-dihydro-2-(3-methoxypropyl)-4H-thieno-[3,2,e]-thiazine-6-sulfonamide-1,1-dioxide)
- UNII-YXQ6TKU98F
- (S)-4-(Ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide1,1-dioxide
- YXQ6TKU98F
- (4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-2H,3H,4H-1$l^{6},7,2-thieno[3,2-e][1,2]thiazine-6-sulfonamide
- 2H-Thieno(3,2-E)-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (S)-
- (S)-4-(Ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
- Brinzolamide, (S)-
- SCHEMBL13430676
- 154127-19-2
- BDBM13056
- (S)-4-(Ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno(3,2-E) (1,2)thiazine-6-sulfonamide 1,1-dioxide
- CAS-138890-62-7
- NCGC00016979-01
- sulfonamide 6
- CHEMBL51533
- 2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (S)- (9CI); (S)-(-)-4-ethylamino-2,3-dihydro-2-(3-methoxypropyl)-4H-thieno-[3,2,e]-thiazine-6-sulfonamide-1,1-dioxide; Brinzolamide Related Compound A (USP)
-
- インチ: InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m1/s1
- InChIKey: HCRKCZRJWPKOAR-SNVBAGLBSA-N
- ほほえんだ: COCCCN1S(=O)(=O)C2SC(S(N)(=O)=O)=CC=2[C@H](NCC)C1
計算された属性
- せいみつぶんしりょう: 383.06400
- どういたいしつりょう: 383.06433430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 598
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 164Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 586.0±60.0 °C at 760 mmHg
- フラッシュポイント: 308.2±32.9 °C
- ようかいど: ほとんど溶けない(0.092 g/l)(25ºC)、
- PSA: 163.80000
- LogP: 3.27760
- じょうきあつ: 0.0±1.6 mmHg at 25°C
(S)-Brinzolamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(S)-Brinzolamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B677605-5mg |
(S)-Brinzolamide |
154127-19-2 | 5mg |
$ 890.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503940-10 mg |
(S)-Brinzolamide, |
154127-19-2 | 10mg |
¥2,708.00 | 2023-07-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1076374-50MG |
Brinzolamide Related Compound A |
154127-19-2 | 50mg |
¥11457.77 | 2023-09-09 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503940-10mg |
(S)-Brinzolamide, |
154127-19-2 | 10mg |
¥2708.00 | 2023-09-05 | ||
| TRC | B677605-1mg |
(S)-Brinzolamide |
154127-19-2 | 1mg |
$ 184.00 | 2023-04-18 | ||
| TRC | B677605-10mg |
(S)-Brinzolamide |
154127-19-2 | 10mg |
$ 1671.00 | 2023-04-18 | ||
| A2B Chem LLC | AE92631-100mg |
2H-Thieno[3,2-e]-1,2-thiazine-6-sulfonamide,4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (S)- (9CI) |
154127-19-2 | > 95% | 100mg |
$2069.00 | 2024-04-20 | |
| TRC | B677605-100mg |
(S)-Brinzolamide |
154127-19-2 | 100mg |
$ 12800.00 | 2023-09-08 |
(S)-Brinzolamide 関連文献
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
154127-19-2 ((S)-Brinzolamide) 関連製品
- 138890-62-7(Brinzolamide)
- 404034-55-5(N-Desethyl Brinzolamide)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
